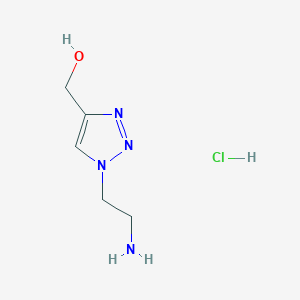
8-アゾドオクタン酸
概要
説明
8-Azidooctanoic Acid is used as a building block to introduce the 8-azidooctanoic acid fragment . This fragment is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup, or is used in physico-chemical investigations .
Synthesis Analysis
The synthesis of 8-Azidooctanoic Acid involves selective labeling of lipoic acid ligase (LplA) with an azide-substituted lipid surrogate . This allows subsequent modification using copper-free click chemistry .Molecular Structure Analysis
The molecular formula of 8-Azidooctanoic Acid is C8H15N3O2 . The molecular weight is 185.22 g/mol . The InChI is InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8 (12)13/h1-7H2, (H,12,13) .Chemical Reactions Analysis
8-Azidooctanoic Acid is used in the modification of proteins. The protein modification reactions vary widely in their inherent site selectivity, overall yields, and functional group compatibility . Some are more amenable to large-scale bioconjugate production, and a number of techniques can be used to label a single protein in a complex biological mixture .Physical and Chemical Properties Analysis
The physical and chemical properties of 8-Azidooctanoic Acid include a molecular weight of 185.22 g/mol , a XLogP3-AA of 2.8 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 4 , and a rotatable bond count of 8 . The exact mass is 185.116426730 g/mol , and the monoisotopic mass is 185.116426730 g/mol . The topological polar surface area is 51.7 Ų , and the heavy atom count is 13 .科学的研究の応用
生体分子標識
8-アゾドオクタン酸は、クリックケミストリー反応、特に銅触媒アジド-アルキン環状付加(CuAAC)を通じて生体分子標識に使用されます。 この方法は、細胞表面のタンパク質を最小限の毒性で部位特異的に標識することを可能にし、タンパク質やRNAの検出感度を高めます .
タンパク質工学
タンパク質工学では、8-アゾドオクタン酸を使用してタンパク質にアジドを導入し、その後CuAACを使用して様々なプローブや分子で標識することができます。 これにより、細胞内コンテキストで高い特異性を持つタンパク質の機能や相互作用を研究することができます .
代謝標識
この化合物は、代謝標識において役割を果たしており、合成中に細胞タンパク質に組み込まれます。 その後、アジド修飾タンパク質は蛍光タグで選択的に標識でき、細胞内のタンパク質の可視化と追跡が可能になります .
細胞適合性化学
8-アゾドオクタン酸は、細胞適合性化学プロトコルを開発する上で重要です。 銅イオンの毒性作用なしにクリック反応を起こすように設計されており、生細胞イメージングや研究に適しています .
生体共役
8-アゾドオクタン酸のアジド基は、タンパク質、抗体、薬物などの生体分子を結合する生体共役に関与しています。 これは、抗体薬物複合体やその他の治療薬を作成するために重要です .
クリックケミストリーの強化
研究により、8-アゾドオクタン酸のような銅キレート可能なアジドは、非キレートアジドよりもはるかに速く反応することが示されています。 この特性は、生体直交化学の基礎となるクリックケミストリー反応の効率と細胞適合性を向上させるために利用されます .
作用機序
Target of Action
8-Azidooctanoic Acid is primarily used as a building block in click chemistry . It is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .
Mode of Action
The compound undergoes a copper-accelerated azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is faster for azides capable of copper-chelation than nonchelating azides under a variety of biocompatible conditions . This kinetic enhancement allows for site-specific protein labeling on the surface of living cells .
Biochemical Pathways
It is known that the compound is used in the copper-catalyzed azide-alkyne cycloaddition (cuaac), which has been used extensively for the conjugation, immobilization, and purification of biomolecules .
Pharmacokinetics
It is known that the compound is used in a variety of biocompatible conditions, suggesting that it may have favorable bioavailability .
Result of Action
The primary result of the action of 8-Azidooctanoic Acid is the facilitation of site-specific protein labeling on the surface of living cells . This is achieved through the copper-accelerated azide-alkyne cycloaddition (CuAAC), a type of click chemistry .
Action Environment
The action of 8-Azidooctanoic Acid is influenced by the presence of copper ions, which accelerate the azide-alkyne cycloaddition (CuAAC) . The compound is used under a variety of biocompatible conditions, suggesting that it may be stable and effective in diverse environments .
生化学分析
Biochemical Properties
8-Azidooctanoic acid plays a significant role in biochemical reactions, particularly in the field of click chemistry. It is known for its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is widely used for biomolecular labeling and conjugation . This compound interacts with enzymes such as lipoic acid ligase (LplA), which facilitates the ligation of 8-azidooctanoic acid to specific proteins on the cell surface . The nature of these interactions is primarily covalent, forming stable bonds that are useful for various biochemical applications.
Cellular Effects
8-Azidooctanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used in studies involving metabolic labeling, where it is incorporated into cellular components to track and analyze metabolic activities . The compound’s ability to participate in click chemistry reactions allows for precise labeling and tracking of biomolecules within cells, providing insights into cellular functions and dynamics.
Molecular Mechanism
The molecular mechanism of 8-azidooctanoic acid involves its participation in CuAAC reactions. This compound binds to biomolecules through the azide group, which reacts with alkynes in the presence of copper ions to form triazole linkages . This reaction is highly specific and efficient, making 8-azidooctanoic acid a valuable tool for studying molecular interactions and modifications. Additionally, the compound can be used to inhibit or activate enzymes by modifying their active sites, thereby influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-azidooctanoic acid can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under various conditions, allowing for long-term experiments and observations . Its reactivity may decrease over time if not stored properly, leading to reduced efficiency in biochemical reactions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that 8-azidooctanoic acid can be used for extended periods without significant degradation .
Dosage Effects in Animal Models
The effects of 8-azidooctanoic acid vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular functions and metabolic processes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
8-Azidooctanoic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized through pathways that incorporate it into cellular components, allowing for the study of metabolic flux and metabolite levels . Enzymes such as lipoic acid ligase play a crucial role in the incorporation of 8-azidooctanoic acid into proteins, facilitating its use in metabolic labeling and analysis .
Transport and Distribution
Within cells and tissues, 8-azidooctanoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can participate in biochemical reactions. The localization and accumulation of 8-azidooctanoic acid within specific cellular compartments are influenced by these transport mechanisms, allowing for targeted applications in biochemical research .
Subcellular Localization
The subcellular localization of 8-azidooctanoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes. Studies have shown that 8-azidooctanoic acid can be effectively targeted to various subcellular locations, enhancing its utility in biochemical research .
特性
IUPAC Name |
8-azidooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8(12)13/h1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIORXIMUYSXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
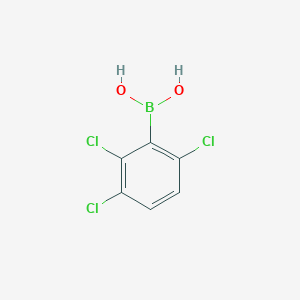
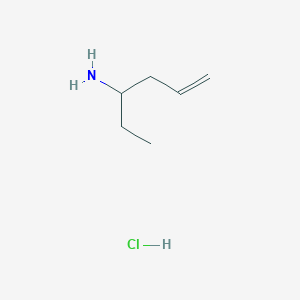


![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
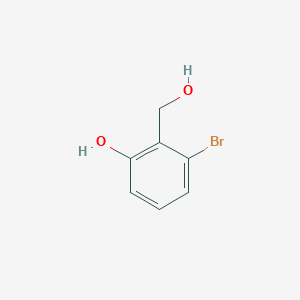
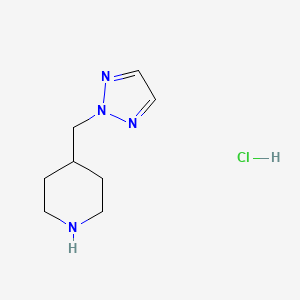
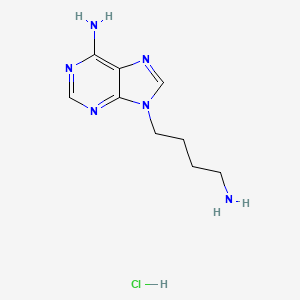
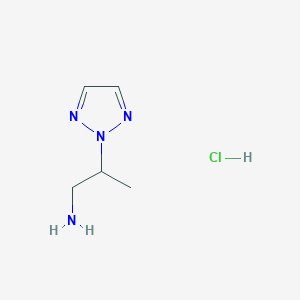

![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)


